2-(Bromomethyl)-7-methoxynaphthalene
Overview
Description
2-(Bromomethyl)-7-methoxynaphthalene is an organic compound with the molecular formula C12H11BrO It is a derivative of naphthalene, a polycyclic aromatic hydrocarbon, and features a bromomethyl group at the second position and a methoxy group at the seventh position
Mechanism of Action
Target of Action
Brominated compounds often target proteins or enzymes in the body, altering their function . For instance, some brominated compounds are known to target Cereblon (CRBN), a protein involved in various immunologic conditions .
Mode of Action
Brominated compounds often interact with their targets through covalent bonding, leading to changes in the target’s function . For instance, brominated compounds can induce DNA damage and bind to DNA, which may be implicated in their carcinogenicity .
Biochemical Pathways
For example, they can participate in Suzuki–Miyaura coupling reactions, a type of carbon–carbon bond-forming reaction . They can also undergo reactions at the benzylic position, typically via an SN1 pathway, via the resonance-stabilized carbocation .
Pharmacokinetics
The properties of brominated compounds can vary widely, and their bioavailability can be influenced by factors such as their solubility and the presence of functional groups .
Result of Action
Brominated compounds can have various effects, such as inducing dna damage . They can also participate in reactions that form new carbon–carbon bonds, which can lead to the synthesis of new compounds .
Action Environment
The action, efficacy, and stability of 2-(Bromomethyl)-7-methoxynaphthalene can be influenced by various environmental factors. For instance, the presence of other substances can affect its reactivity . Additionally, factors such as temperature and pH can influence its stability and reactivity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Bromomethyl)-7-methoxynaphthalene typically involves the bromination of 7-methoxynaphthalene. One common method is to react 7-methoxynaphthalene with N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide or azobisisobutyronitrile (AIBN). The reaction is usually carried out in an inert solvent like carbon tetrachloride or chloroform at elevated temperatures to facilitate the formation of the bromomethyl group .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger-scale operations. This includes the use of continuous flow reactors to improve reaction efficiency and yield. The reaction conditions are carefully controlled to ensure the purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
2-(Bromomethyl)-7-methoxynaphthalene undergoes several types of chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted with various nucleophiles such as amines, thiols, and alkoxides to form new compounds.
Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The bromomethyl group can be reduced to a methyl group using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide (NaN3), potassium thiocyanate (KSCN), and sodium methoxide (NaOMe). These reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at moderate temperatures.
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous ether or tetrahydrofuran (THF) are commonly used.
Major Products
The major products formed from these reactions include substituted naphthalenes, naphthalene aldehydes, and naphthalene carboxylic acids, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
2-(Bromomethyl)-7-methoxynaphthalene has several scientific research applications:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Pharmaceuticals: It is used as an intermediate in the synthesis of various drugs and bioactive compounds.
Materials Science: The compound is used in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Agrochemicals: It is utilized in the synthesis of pesticides and herbicides.
Comparison with Similar Compounds
Similar Compounds
2-(Bromomethyl)naphthalene: Lacks the methoxy group, making it less reactive in certain oxidation reactions.
7-Methoxynaphthalene: Lacks the bromomethyl group, limiting its use in nucleophilic substitution reactions.
2-(Chloromethyl)-7-methoxynaphthalene: Similar structure but with a chloromethyl group instead of a bromomethyl group, which can affect its reactivity and the types of reactions it undergoes.
Uniqueness
2-(Bromomethyl)-7-methoxynaphthalene is unique due to the combination of the bromomethyl and methoxy groups, which allows it to participate in a wider range of chemical reactions compared to its analogs. This makes it a versatile compound in organic synthesis and various industrial applications.
Properties
IUPAC Name |
2-(bromomethyl)-7-methoxynaphthalene | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11BrO/c1-14-12-5-4-10-3-2-9(8-13)6-11(10)7-12/h2-7H,8H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OUUFWZKNTSSFAO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=CC(=C2)CBr)C=C1 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11BrO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40546215 | |
Record name | 2-(Bromomethyl)-7-methoxynaphthalene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40546215 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.12 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
103143-23-3 | |
Record name | 2-(Bromomethyl)-7-methoxynaphthalene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40546215 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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